Oxalic acid;1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]azepane
Overview
Description
Oxalic acid;1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]azepane is a complex organic compound that combines the properties of oxalic acid and a substituted azepaneIt is a white crystalline solid that forms a colorless solution in water and is known for its strong acidic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]azepane involves multiple steps, starting with the preparation of oxalic acid and the azepane derivative. Oxalic acid can be synthesized through the oxidation of carbohydrates or glucose using nitric acid or through the reaction of carbon monoxide with sodium hydroxide . The azepane derivative can be synthesized by reacting azepane with 2-(2-phenylphenoxy)ethanol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of oxalic acid typically involves the oxidation of carbohydrates using nitric acid, which is then purified through crystallization. The azepane derivative can be produced on an industrial scale by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and ethoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
Oxalic acid;1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]azepane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals, where its unique chemical properties enhance the performance and stability of the final products.
Mechanism of Action
The mechanism of action of oxalic acid;1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]azepane involves its interaction with various molecular targets and pathways. The compound can act as an acid or base, depending on the pH of the environment, and can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxalic acid;1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]azepane include:
Oxalic acid derivatives: Compounds like oxalyl chloride and disodium oxalate share similar chemical properties and reactivity.
Azepane derivatives:
Uniqueness
The uniqueness of this compound lies in its combination of oxalic acid and azepane moieties, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
oxalic acid;1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C2H2O4/c1-2-9-15-23(14-8-1)16-17-24-18-19-25-22-13-7-6-12-21(22)20-10-4-3-5-11-20;3-1(4)2(5)6/h3-7,10-13H,1-2,8-9,14-19H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYROZIIJQNYFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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